N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
描述
The compound N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide features a pyrimidine core substituted with a cyclopropyl group and a trifluoromethyl (-CF₃) moiety at positions 4 and 6, respectively. This heterocyclic system is linked via an ethyl chain to a 2,5-dimethylfuran-3-carboxamide group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent introduces steric constraints that may influence binding interactions .
属性
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-9-7-12(10(2)25-9)16(24)21-6-5-15-22-13(11-3-4-11)8-14(23-15)17(18,19)20/h7-8,11H,3-6H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMCGKCYLUKIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
- Molecular Formula : C15H18F3N3O2
- Molecular Weight : 333.32 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
-
Antimicrobial Activity
- Studies have shown that compounds with trifluoromethyl groups exhibit significant antimicrobial effects against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Minimum inhibitory concentrations (MICs) for related compounds indicate that structural modifications influence antimicrobial efficacy.
-
Anticancer Activity
- Research indicates that derivatives of trifluoromethyl pyrimidines, including this compound, show promising anticancer properties against cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) .
- The effectiveness was noted at concentrations around 5 µg/ml, although it was less potent than established chemotherapeutics like doxorubicin.
- Anti-inflammatory Potential
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/ml) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 20 | |
| Compound B | MRSA | 15 | |
| N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide | TBD | TBD |
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µg/ml) | Comparison Drug | Reference |
|---|---|---|---|
| PC3 | 5 | Doxorubicin | |
| K562 | 5 | Doxorubicin | |
| HeLa | 5 | Doxorubicin | |
| A549 | 5 | Doxorubicin |
Case Studies
-
Antimicrobial Evaluation :
In vitro studies conducted on a series of trifluoromethyl pyrimidine derivatives revealed that the presence of the trifluoromethyl group significantly enhanced activity against bacterial strains compared to their non-fluorinated counterparts. This suggests that fluorination may be a critical factor in developing new antimicrobial agents. -
Anticancer Studies :
A study highlighted the anticancer effects of various trifluoromethyl pyrimidine derivatives, including N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide. The compound demonstrated notable cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.
相似化合物的比较
Structural Features
The following table summarizes key structural differences between the target compound and related analogs from the literature:
Key Observations:
- Pyrimidine vs. Naphthyridine/Furopyridine Cores: The target’s pyrimidine ring offers a compact, hydrogen-bond-friendly scaffold compared to the bulkier naphthyridine in Goxalapladib or fused furopyridine systems .
- Trifluoromethyl (-CF₃) Effects: Present in both the target and Goxalapladib, this group enhances resistance to oxidative metabolism, a critical feature for prolonged in vivo activity .
- Linker Flexibility: The ethyl chain in the target compound provides moderate flexibility, whereas thioether linkers in benzamide analogs (e.g., ) may improve conformational adaptability .
Physicochemical Properties
Key Findings:
- The trifluoromethyl group in the target compound likely reduces aqueous solubility compared to benzamide analogs with polar cyano or nitro groups .
- Cyclopropyl substitution may mitigate first-pass metabolism, as seen in similar compounds with strained ring systems .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
